![molecular formula C23H29N B13945941 N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine CAS No. 55044-19-4](/img/structure/B13945941.png)
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.2]octane core with a methyl group at the 1-position and two benzyl groups attached to the nitrogen atom at the 4-position. Its molecular formula is C23H29N, and it has a molecular weight of 319.483 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine typically involves the reaction of benzyl bromide with 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out under controlled temperature conditions, often without the need for a catalyst . The kinetics of this exchange reaction have been studied in detail, showing efficient exchange at varying molar ratios and temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the benzyl groups.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include benzyl bromide and DABCO, with reactions typically conducted at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with benzyl bromide can yield various substituted derivatives of the original compound.
Scientific Research Applications
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine has several scientific research applications:
Chemistry: It is used in the study of dynamic covalent chemistry and reversible crosslinking in polymer networks.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying molecular interactions and potential therapeutic applications.
Mechanism of Action
The mechanism by which N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine exerts its effects involves its ability to participate in dynamic covalent chemistry. The compound can form reversible covalent bonds, allowing it to act as a crosslinker in polymer networks. This dynamic behavior is triggered by stimuli such as temperature or pH changes, enabling the material to exhibit properties like self-healing and recyclability .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used in similar nucleophilic substitution reactions.
N,N-Dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine: Another compound with a similar bicyclic structure and benzyl groups.
Uniqueness
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in dynamic covalent chemistry and advanced material development .
Properties
CAS No. |
55044-19-4 |
|---|---|
Molecular Formula |
C23H29N |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C23H29N/c1-22-12-15-23(16-13-22,17-14-22)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3 |
InChI Key |
OFDWTGIKNWUELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


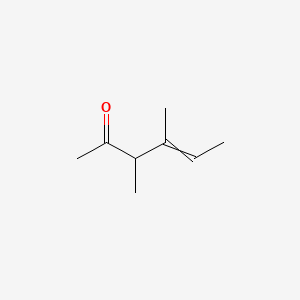
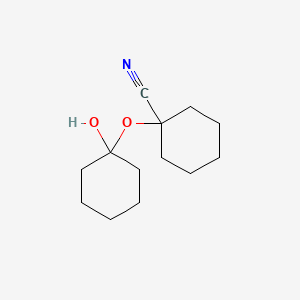
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
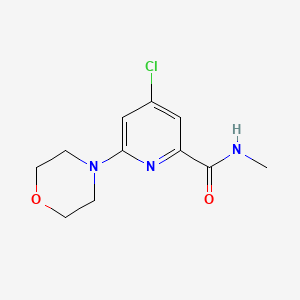

![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
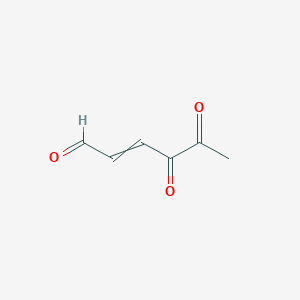

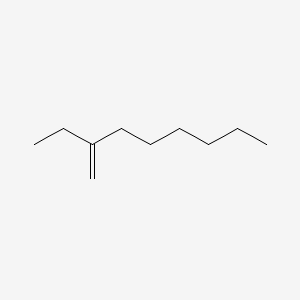
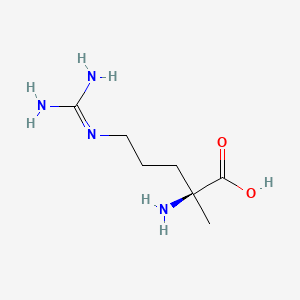


![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)

